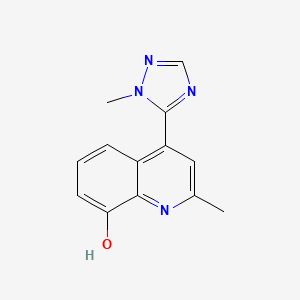

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol

Description

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2, a 1-methyl-1,2,4-triazole moiety at position 4, and a hydroxyl group at position 6. This structure confers unique physicochemical and pharmacological properties, particularly as a bradykinin B2 receptor antagonist . Its synthesis involves multi-step protocols, often leveraging palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to install the triazole and quinoline components .

Properties

CAS No. |

1174132-59-2 |

|---|---|

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-ol |

InChI |

InChI=1S/C13H12N4O/c1-8-6-10(13-14-7-15-17(13)2)9-4-3-5-11(18)12(9)16-8/h3-7,18H,1-2H3 |

InChI Key |

MEWCHTSYVDAHFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)C3=NC=NN3C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 8-Hydroxyquinoline Derivatives

The initial step involves synthesizing 8-hydroxyquinoline derivatives, such as 8-quinolinol, which serve as the core scaffold. This can be achieved through the Skraup synthesis or Vogel's method , involving condensation of 2-aminophenol with suitable aldehydes under acidic conditions, followed by oxidation. For the methylated derivative, methylation at the 2-position is performed using methyl iodide or dimethyl sulfate under basic conditions.

2-Aminophenol + Formaldehyde (or other aldehyde) → 8-Hydroxyquinoline (via Skraup)

8-Hydroxyquinoline + Methylating agent → 2-Methyl-8-hydroxyquinoline

Purification: Recrystallization from ethanol or acetonitrile.

Functionalization at the 8-Position with a Methyl Group

The methylation at the 8-position is achieved using electrophilic substitution with methyl iodide in the presence of a base such as potassium carbonate, leading to 2-methyl-8-hydroxyquinoline.

- Solvent: Acetone or acetonitrile

- Temperature: Reflux

- Reagents: Methyl iodide, potassium carbonate

Notes: The methylation selectively occurs at the 8-position due to the directing effects of the hydroxyl group.

Introduction of the 1-Methyl-1H-1,2,4-triazol-5-yl Group

The key step involves attaching the triazole moiety at the 8-position. This is commonly achieved through nucleophilic substitution or click chemistry :

Preparation of the triazole precursor: The 1-methyl-1H-1,2,4-triazol-5-amine can be synthesized via cyclization of suitable hydrazines with formamide derivatives or obtained commercially.

Coupling reaction: The 8-hydroxyquinoline derivative is first converted into a suitable leaving group (e.g., halide or activated ester), followed by nucleophilic attack by the triazole derivative.

Alternatively, click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) can be employed:

- Synthesize an azide derivative at the 8-position.

- React with a methylated triazole derivative bearing an alkyne group.

- Solvent: Dimethylformamide (DMF)

- Catalyst: Copper sulfate and sodium ascorbate (for click chemistry)

- Temperature: Room temperature to 80°C

Purification: Column chromatography using silica gel with appropriate eluents.

One-Pot Synthesis Strategies

Recent advances have demonstrated one-pot synthesis approaches that combine multiple steps into a single reaction vessel, improving efficiency and yield.

Synthesis via Cycloaddition and Functionalization

Based on the research by PMC articles, a typical one-pot method involves:

- Reagents: 5-Azidomethyl-8-quinolinol, monosubstituted acetonitriles, sodium ethanolate

-

- Mix 5-azidomethyl-8-quinolinol with monosubstituted acetonitriles in ethanol.

- Reflux the mixture for 24 hours to facilitate [3 + 2]-cycloaddition, forming the triazole ring.

- Evaporate ethanol and hydrolyze the residue with water saturated with NaCl.

- Extract with chloroform, dry, and purify via silica gel chromatography.

Reaction mechanism: The acetonitrile reacts with sodium ethanolate to generate a nucleophile that cyclizes with the azide group, forming the triazole ring directly attached to the quinoline core.

Advantages: This method avoids isolating intermediates, reduces reaction time, and enhances overall yield.

In Situ Activation and Coupling

Another approach involves in situ formation of acyl chlorides from acyl halides or carboxylic acids, followed by coupling with quinolinol derivatives under reflux conditions, often using acetic acid or dioxane as solvents.

Reaction Conditions and Purification Techniques

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Solvent | Ethanol, acetic acid, DMSO, DMF | Solubilize reactants, facilitate reactions |

| Temperature | Reflux (80-120°C) | Promote cycloaddition, substitution |

| Catalysts | Copper sulfate, sodium ascorbate | Click chemistry, cycloaddition |

| Purification | Silica gel column chromatography | Remove impurities, isolate pure compound |

| Characterization | NMR, LC-MS, melting point | Confirm structure and purity |

Notable Research Discoveries and Optimization

- High-yielding protocols: Recent studies report yields exceeding 80% using optimized reflux and one-pot methods.

- Green chemistry approaches: Use of ethanol and water as solvents, minimizing hazardous reagents.

- Mechanistic insights: Computational studies support concerted [3 + 2]-cycloaddition pathways, guiding reaction condition optimization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The phenolic -OH group at position 8 of the quinoline ring undergoes nucleophilic substitution under mild conditions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in DMF to form ethers or esters. For example, treatment with methyl iodide in the presence of K₂CO₃ yields the 8-methoxy derivative.

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes through oxygen (phenolic) and nitrogen (quinoline/triazole) donor atoms.

Key Reaction Example:

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 8-Methoxyquinoline derivative | 78% |

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution, primarily at positions 5 and 7:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5.

-

Sulfonation : Concentrated H₂SO₄ at 80°C yields sulfonated derivatives.

Spectroscopic Evidence:

-

¹H NMR : Downfield shifts in aromatic protons (δ 8.8–7.2 ppm) confirm substitution patterns .

-

IR : New absorption bands at 1,350 cm⁻¹ (NO₂) or 1,180 cm⁻¹ (SO₃H) validate functionalization.

Triazole Ring Functionalization

The 1-methyl-1,2,4-triazole moiety participates in:

-

Coordination Reactions : Binds to metals (e.g., Ag⁺) via N2 and N4 atoms, forming polymeric networks.

-

Click Chemistry : Undergoes Huisgen cycloaddition with terminal alkynes in the presence of Cu(I) catalysts, though steric hindrance from the methyl group reduces reactivity .

Example Complexation:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol, reflux, 6 h | [Cu(L)₂(H₂O)₂]·2H₂O (L = ligand) | Antimicrobial agents |

Redox Reactions

-

Oxidation : MnO₂ in acetic acid oxidizes the quinoline ring to form quinoline N-oxide derivatives.

-

Reduction : H₂/Pd-C reduces the quinoline ring to tetrahydroquinoline, enhancing solubility in nonpolar solvents.

Heterocyclic Hybridization

The compound serves as a precursor for hybrid molecules:

-

Piperazine Conjugates : EDC-mediated coupling with indole-2-carboxylic acids forms antimicrobial hybrids (e.g., 18a–18h in ).

-

Triazole-Quinoline Hybrids : One-pot synthesis with monosubstituted acetonitriles yields antibacterial derivatives (e.g., compound 7 with MIC = 10 μg/mL against S. aureus) .

Synthetic Protocol :

-

Reactants : 5-azidomethyl-8-quinolinol + monosubstituted acetonitriles.

-

Conditions : NaOEt/EtOH, reflux, 24 h.

-

Workup : Column chromatography (petroleum ether/acetone).

-

Yield : 75–90%.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Stable in dilute HCl (pH 2–4) but degrades in concentrated HCl (>6 M) via triazole ring cleavage.

-

Basic Conditions : Demethylation of the triazole’s methyl group occurs at pH > 10, forming a free NH-triazole derivative.

Scientific Research Applications

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.

Materials Science: It can be used as a ligand in the synthesis of metal complexes, which have applications in catalysis and materials development.

Chemical Biology: The compound’s ability to form stable complexes with metals makes it useful in bioconjugation and imaging studies.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to DNA or proteins, disrupting their function and leading to cell death. The triazole ring plays a crucial role in stabilizing these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Profiles

The compound’s core structure is shared with several derivatives, which differ in substituents on peripheral aromatic rings or alkyl chains. Key examples include:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

- Substituent Effects : Chloro, fluoro, and difluoromethoxy groups (e.g., in Compound 2 and Deucrictibant) enhance binding affinity and functional antagonism by optimizing hydrophobic interactions with the B2 receptor .

- Stereochemistry : The (S)-configuration in Deucrictibant significantly improves potency compared to racemic analogs, highlighting the role of chirality in receptor engagement .

- Deuterium Incorporation : Deuteration of the ethyl group in Deucrictibant reduces first-pass metabolism, extending half-life without altering target affinity .

Biological Activity

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer, and antioxidant properties, alongside relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline class and incorporates a triazole moiety, which is known for enhancing biological activity. The presence of both the quinoline and triazole structures contributes to its pharmacological potential.

1. Antimicrobial Activity

Research indicates that various triazole derivatives exhibit strong antimicrobial properties. For instance, 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol has shown effectiveness against a range of bacterial strains. A study highlighted that triazole compounds often function by inhibiting the synthesis of ergosterol in fungal cell membranes, which is crucial for their survival .

2. Antifungal Activity

The compound has been evaluated for its antifungal properties against several pathogenic fungi. Its mechanism often involves disrupting the fungal cell membrane integrity. Comparative studies have shown that it exhibits lower toxicity and higher selectivity compared to traditional antifungals like fluconazole .

Table 1: Antifungal Activity Comparison

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| 2-Methyl-4-(1-methyl-1H-triazol) | 8 | Candida albicans |

| Fluconazole | 16 | Candida albicans |

| Other Triazole Derivatives | Varies | Various |

3. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cancer cell proliferation significantly in several human cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study:

In a recent study involving NCI's 60-cell panel, compounds similar to 2-Methyl-4-(1-methyl-1H-triazol-5-yl)quinolin-8-ol demonstrated 60–97% inhibition in cancer cell growth across multiple lines .

4. Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays. Its ability to scavenge free radicals suggests potential protective effects against oxidative stress-related diseases .

The biological activity of 2-Methyl-4-(1-methyl-1H-triazol-5-yl)quinolin-8-ol can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial growth and cancer progression.

- Cell Membrane Disruption: Its structure allows it to integrate into lipid membranes, leading to increased permeability and cell death in fungi.

- Apoptosis Induction: In cancer cells, it activates apoptotic pathways through the modulation of signaling molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.